2-Bromophenyl methyl sulfone 2-Bromophenyl methyl sulfone
Brand Name: Vulcanchem
CAS No.: 33951-33-6
VCID: VC1964449
InChI: InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
SMILES: CS(=O)(=O)C1=CC=CC=C1Br
Molecular Formula: C7H7BrO2S
Molecular Weight: 235.1 g/mol

2-Bromophenyl methyl sulfone

CAS No.: 33951-33-6

Cat. No.: VC1964449

Molecular Formula: C7H7BrO2S

Molecular Weight: 235.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromophenyl methyl sulfone - 33951-33-6

Specification

CAS No. 33951-33-6
Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
IUPAC Name 1-bromo-2-methylsulfonylbenzene
Standard InChI InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Standard InChI Key KEBPSJRKAZKUKP-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1Br
Canonical SMILES CS(=O)(=O)C1=CC=CC=C1Br

Introduction

Physicochemical Properties

Understanding the physicochemical properties of 2-bromophenyl methyl sulfone is essential for predicting its behavior in chemical reactions and biological systems. Table 1 summarizes the key physicochemical characteristics of this compound.

Table 1: Physicochemical Properties of 2-Bromophenyl Methyl Sulfone

PropertyValueReference
CAS Number33951-33-6
Molecular FormulaC₇H₇BrO₂S
Molecular Weight235.098 g/mol
Density1.6±0.1 g/cm³
Boiling Point361.6±34.0 °C at 760 mmHg
Melting Point106-110°C
Flash Point172.5±25.7 °C
AppearanceCrystalline solid
Storage TemperatureAmbient/Room temperature

The structure of 2-bromophenyl methyl sulfone features a bromine atom at position 2 of the benzene ring, with the methylsulfonyl group attached directly to the ring. This configuration contributes to specific steric and electronic properties that influence its reactivity patterns.

Additional structural identifiers include standardized notations that facilitate database searching and chemical identification:

  • SMILES notation: CS(=O)(=O)C1=CC=CC=C1Br

  • InChI: InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3

  • InChIKey: KEBPSJRKAZKUKP-UHFFFAOYSA-N

Synthesis Methods

Several synthetic routes have been developed for preparing 2-bromophenyl methyl sulfone, with each method offering different advantages in terms of yield, scalability, and starting material accessibility.

Synthesis from Benzene Sulfonyl Chloride

A patent describes an efficient method for synthesizing phenyl methyl sulfone derivatives, including 2-bromophenyl methyl sulfone, using substituted benzene sulfonyl chloride as the starting material . The general synthesis proceeds through the following steps:

  • Reaction of 2-bromobenzene sulfonyl chloride with a reducing agent (such as sodium sulfite or S-WAT) to form the corresponding sulfinic acid sodium salt

  • Methylation of the sulfinic acid sodium salt using methyl sulfate to produce 2-bromophenyl methyl sulfone

This method achieves a productive rate of 86% for 2-bromophenyl methyl sulfone, yielding a product with a melting point of 110-111°C (compared to the literature value of 108°C) . The approach represents an improvement over traditional methods that often produce isomeric mixtures or require costly and malodorous starting materials like thiophenols.

Oxidation of Sulfides

Another common approach for synthesizing sulfones involves the oxidation of the corresponding sulfides. This method typically involves:

  • Preparation of 2-bromophenyl methyl sulfide

  • Oxidation using appropriate oxidizing agents such as hydrogen peroxide (H₂O₂) or OXONE (potassium peroxymonosulfate) in methanol/water

The oxidation step converts the sulfide (R-S-R') to the corresponding sulfone (R-SO₂-R') through a two-electron oxidation process. This approach allows for clean conversion but may require handling of thiophenol derivatives with strong odors.

Chemical Reactivity

The reactivity of 2-bromophenyl methyl sulfone is governed by the electronic and steric effects of both the bromine atom and the methylsulfonyl group. These functional groups enable various chemical transformations that make this compound valuable in synthetic chemistry.

Sulfonyl Group Reactivity

The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic substitution reactions. Additionally, the methyl group alpha to the sulfone can undergo deprotonation under basic conditions, enabling further functionalization reactions.

Bromine Functionality

The bromine atom at the ortho position provides a reactive site for various transition metal-catalyzed cross-coupling reactions. This includes:

  • Suzuki-Miyaura coupling with boronic acids or boronic esters

  • Sonogashira coupling with terminal alkynes

  • Buchwald-Hartwig amination for C-N bond formation

  • Heck reactions for alkene functionalization

The presence of the bromine atom in close proximity to the sulfone group may lead to unique reactivity patterns compared to meta or para substituted analogs due to both steric and electronic effects.

Coupling Reactions

Studies indicate that bromophenyl sulfones can undergo coupling reactions with various reagents. For example, bromophenyl methyl sulfones may react with benzene sulfonamide in the presence of copper(I) iodide catalysts, demonstrating their utility in constructing more complex molecular structures.

Applications

2-Bromophenyl methyl sulfone finds applications across multiple fields, primarily as a synthetic intermediate in organic chemistry, pharmaceutical development, and agricultural chemistry.

Pharmaceutical Applications

In pharmaceutical synthesis, 2-bromophenyl methyl sulfone serves as an intermediate in the preparation of bioactive compounds. The methylsulfonyl group imparts specific properties that can be advantageous in drug development:

  • Decreased lipophilicity (reduction by approximately 1.2 logP units compared to hydrogen substitution)

  • Increased water solubility

  • Potential for metabolic stability

  • Hydrogen bond acceptor capability

These properties make sulfone-containing compounds valuable in medicinal chemistry, where controlling physicochemical properties is essential for optimizing pharmacokinetic profiles. Sulfones have been used in the development of matrix metalloproteinase inhibitors and other bioactive molecules .

Agricultural Applications

In agricultural chemistry, bromophenyl sulfone derivatives have potential applications in:

  • Development of herbicides

  • Fungicide formulations

  • Pesticide synthesis

The positioning of the bromine atom at the ortho position may provide unique advantages for binding to specific biological targets compared to other positional isomers.

Synthetic Building Block

As a versatile building block in organic synthesis, 2-bromophenyl methyl sulfone enables access to more complex molecules through:

  • Site-selective functionalization

  • Transition metal-catalyzed cross-coupling reactions

  • Formation of carbon-carbon and carbon-heteroatom bonds

  • Construction of heterocyclic systems

Comparison with Related Compounds

Comparing 2-bromophenyl methyl sulfone with structurally related compounds provides insights into the effects of substitution patterns on physicochemical and chemical properties.

Comparison with Positional Isomers

Table 2: Comparison of 2-Bromophenyl Methyl Sulfone with 4-Bromophenyl Methyl Sulfone

Property2-Bromophenyl Methyl Sulfone4-Bromophenyl Methyl SulfoneReference
CAS Number33951-33-63466-32-8
Melting Point106-110°C101-102°C
Synthetic Yield86%87%
Steric EnvironmentHigher steric hindrance around bromineLower steric hindrance around bromine

The position of the bromine atom significantly influences the compound's properties and reactivity. The ortho position introduces steric constraints that affect both physical properties (e.g., melting point) and chemical reactivity compared to the para position.

Comparison with Chloro Analogs

Table 3: Comparison of Bromo vs. Chloro Phenyl Methyl Sulfones

Property2-Bromophenyl Methyl Sulfone2-Chlorophenyl Methyl SulfoneReference
CAS Number33951-33-617482-05-2
Molecular Weight235.1 g/mol190.6 g/mol
Melting Point106-110°C91-92°C
Synthetic Yield86%85%

The comparison between bromo and chloro analogs reveals differences in physical properties, with the bromo derivative typically exhibiting a higher melting point. This may be attributed to the larger size and greater polarizability of the bromine atom compared to chlorine, resulting in stronger intermolecular interactions.

Research Findings

Synthetic Applications

Research has demonstrated the utility of aryl methyl sulfones in various synthetic applications. Studies on related compounds have established methods for the preparation of biaryl methyl sulfones through coupling reactions with boronates. These transformations often utilize transition metal catalysts to facilitate the reaction and functionalize the C-S bond in the sulfone.

The oxidation of sulfides to sulfones has been demonstrated to occur cleanly using appropriate oxidizing agents. For example, the final step in some syntheses involves oxidation of sulfides to sulfones using OXONE in methanol/water mixtures , a methodology that could be applicable to the synthesis of 2-bromophenyl methyl sulfone from the corresponding sulfide.

Physicochemical Impact of Methyl Sulfone Group

Research on methyl sulfone substituents has revealed significant effects on physicochemical properties. Studies have shown that replacing a hydrogen atom with a methyl sulfone group leads to:

  • Dramatic decrease in lipophilicity by approximately 1.2 logP units

  • Maintained or improved water solubility

  • Potential for metabolic stability

These properties make methyl sulfone-containing compounds valuable in medicinal chemistry, where modulating lipophilicity and solubility is crucial for optimizing drug candidates' pharmacokinetic profiles.

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